molecular formula C8H9ClFNO B13618163 (S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol

Cat. No.: B13618163
M. Wt: 189.61 g/mol
InChI Key: MAAKPHKPCJWCKZ-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol is a chiral β-amino alcohol featuring a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 3. This compound is part of a broader class of substituted phenyl ethanolamine derivatives, which are frequently employed as intermediates in pharmaceutical synthesis.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

MAAKPHKPCJWCKZ-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)Cl)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(CO)N

Origin of Product

United States

Preparation Methods

Starting Material and Reduction

A common approach starts from 2-chloro-3-fluoroacetophenone derivatives. For example, the reduction of 2,6-dichloro-3-fluoroacetophenone using sodium borohydride yields the corresponding chiral alcohol intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The reaction is typically carried out at room temperature with controlled addition of sodium borohydride in ethanol solvent, followed by acid quenching and extraction.

Esterification and Resolution

The intermediate alcohol is reacted with tetrahydrophthalic anhydride in the presence of catalytic DMAP (4-dimethylaminopyridine) under reflux to form a half-ester. This intermediate undergoes resolution using chiral amines such as S-methylbenzylamine to separate the (S)-enantiomer. The phthalic acid protecting group is subsequently removed by hydrolysis to yield the optically pure (S)-alcohol.

Process Advantages

  • The intermediate can be used directly in subsequent steps without purification, simplifying the process.
  • Both the resolution agent and phthalic acid byproduct can be recovered and reused.
  • The method is scalable and suitable for industrial production.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Time Notes
Reduction Sodium borohydride in ethanol Room temperature 2 hours pH adjusted to 2 after reaction
Esterification Tetrahydrophthalic anhydride, DMAP catalyst Reflux, ~85 °C 1.5 hours Followed by acidification to pH 2
Resolution S-methylbenzylamine 0–25 °C cooling 1–24 hours Formation of white solids
Hydrolysis (deprotection) Acidic aqueous solution Ambient Variable Removes phthalic acid

Enzymatic Reduction Method

Ketoreductase-Catalyzed Synthesis

A highly efficient enzymatic method uses ketoreductase enzymes (KRED) to catalyze the stereoselective reduction of alpha-chloro-3-hydroxyacetophenone to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a close analog relevant to the target compound. This method can be adapted for the preparation of this compound by applying similar enzymatic principles.

Reaction Conditions

  • Substrate concentration: 1–400 g/L (optimally 250–320 g/L)
  • Reaction medium: Water/isopropanol mixed solvent
  • pH: ~7.2–7.5 phosphate buffer
  • Temperature: 30–38 °C
  • Enzyme source: Recombinant ketoreductase expressed in Saccharomyces cerevisiae or Escherichia coli
  • Reaction time: 22 hours for large scale

Performance Metrics

  • Conversion rate: >99%
  • Enantiomeric excess (ee): 100% for (S)-enantiomer
  • Product isolation: Filtration, organic extraction, drying, and vacuum concentration

Scale-Up Example

Parameter Laboratory Scale Hectogram Scale
Substrate (alpha-chloro-3-hydroxyacetophenone) 2.5 g 320 g
Isopropanol volume 3.5 mL 420 mL
Ketoreductase cells 0.5 g 50 g
Buffer volume 10 mL 1.0 L
Temperature 30 °C 38 °C
Reaction time Until completion (~hours) 22 hours
Conversion (%) 99.6% 99.5%
Enantiomeric excess (%) 100% 100%

Advantages

  • High stereoselectivity and purity
  • Environmentally friendly aqueous reaction conditions
  • Mild reaction temperatures
  • Efficient substrate conversion reduces waste and cost

Amination Reaction Route

Another method reported for similar compounds involves the amination of 1-ethenyl-3-fluorobenzene with ammonia water to form (S)-2-amino-2-(3-fluorophenyl)ethanol derivatives. Although this method is less directly related to the 2-chloro-3-fluorophenyl variant, it provides insight into amination strategies for introducing the amino group stereoselectively.

Comparative Analysis of Preparation Methods

Method Key Features Yield/Conversion Enantiomeric Purity Scalability Environmental Impact
Chemical reduction + resolution Sodium borohydride reduction, chiral resolution with S-methylbenzylamine Moderate to high High (optical purity) Industrial scale Moderate (solvents, reagents)
Enzymatic ketoreductase Biocatalytic stereoselective reduction using recombinant enzymes >99% conversion 100% ee Demonstrated hectogram scale High (aqueous, mild conditions)
Amination of vinyl precursor Direct amination of vinyl aromatic compounds with ammonia Moderate yield Moderate (dependent on conditions) Limited data Moderate

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The phenyl ring substituents and stereochemistry significantly influence molecular interactions and properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight CAS Number Key Features
(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol 2-Cl, 3-F C₈H₈ClFNO ~203.61 Not available Chiral S-configuration; electron-withdrawing halogens enhance polarity
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol 4-Cl, 2,5-diF C₈H₇ClF₂NO 222.60 1213463-79-6 Additional fluorine at position 5 increases electronegativity
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 3-F, 2-Me C₉H₁₃ClFNO 205.66 1951425-23-2 Methyl group at position 2 enhances steric hindrance; hydrochloride salt
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol 3-CF₃ C₉H₁₀F₃NO 205.18 1035490-73-3 Trifluoromethyl group (strongly electron-withdrawing) affects solubility
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl 2,5-diF C₈H₁₀ClF₂NO 209.62 1810074-77-1 Diffuoro substitution alters electronic distribution; hydrochloride salt
Key Observations:

Halogen Substitution :

  • The target compound’s 2-Cl,3-F substitution pattern balances polarity and steric effects. In contrast, trifluoromethyl groups (e.g., in ) drastically increase hydrophobicity and metabolic stability.
  • Difluoro-substituted analogues (e.g., ) exhibit enhanced electronic effects but reduced steric bulk compared to chloro-fluoro combinations.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve solubility and crystallinity, which are advantageous for pharmaceutical formulation.

Critical Notes

Data Limitations : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogues.

Contradictions : Variations in substituent positions (e.g., 2-Cl,3-F vs. 3-Cl,2-F in ) highlight the need for precise synthetic control to avoid unintended isomers.

Q & A

Q. Table 1. Comparative IC₅₀ Values for Related Compounds

CompoundTarget Enzyme (IC₅₀, nM)Receptor Binding (Kd, μM)
(S)-2-Amino-2-(2-Cl-3-F-Ph)EtOH120 ± 10 (Kinase A)2.3 ± 0.4 (GPCR-X)
(S)-2-Amino-2-(3-Cl-2-F-Ph)EtOH450 ± 308.1 ± 1.2
Data derived from enzyme inhibition assays and SPR binding studies .

How does the substitution pattern on the phenyl ring (2-chloro-3-fluoro vs. other positions) affect the compound’s interaction with biological targets?

Answer:
The 2-chloro-3-fluoro substitution creates a meta-halogen effect, enhancing π-π stacking with aromatic residues in enzyme active sites. For example:

  • Enzyme Inhibition : The 2-Cl group aligns with hydrophobic pockets in kinases, while 3-F stabilizes interactions via halogen bonding (e.g., with backbone carbonyls).
  • Receptor Selectivity : Positional isomers (e.g., 3-Cl-2-F) exhibit reduced GPCR affinity due to steric clashes with transmembrane helices.
    Comparative studies show a 3.5-fold increase in Kinase A inhibition for the 2-Cl-3-F analog over 3-Cl-2-F derivatives .

What computational modeling strategies are effective for predicting the binding mode of this compound to ATP-binding pockets?

Answer:

  • Docking Simulations : Use AutoDock Vina with AMBER force fields to model interactions with kinase ATP pockets. Focus on hydrogen bonds between the hydroxyl group and conserved residues (e.g., Glu91 in PKA).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for halogen substitutions to quantify the 2-Cl-3-F contribution to binding energy (~-2.8 kcal/mol vs. des-fluoro analogs).
  • Pharmacophore Mapping : Identify critical features (hydrogen bond donor, aromatic ring) using Schrödinger’s Phase .

What are the primary degradation pathways of this compound under physiological conditions, and how can stability be improved?

Answer:
Major degradation routes include:

  • Oxidation : The β-hydroxy group is susceptible to hepatic CYP450-mediated oxidation.
  • Hydrolysis : The amino group may undergo slow hydrolysis in acidic environments (e.g., gastric fluid).
    Mitigation Strategies :
  • Prodrug Design : Convert the hydroxyl to a phosphate ester for improved plasma stability.
  • Formulation : Use lyophilized powders stored at -20°C to prevent hydrolytic degradation .

How do solvent polarity and temperature impact the compound’s crystallization behavior during purification?

Answer:

  • Solvent Selection : Ethanol/water (70:30) induces needle-like crystals (mp 148–150°C), while acetone yields rhombic crystals.
  • Temperature Gradient Cooling : Slow cooling from 60°C to 4°C over 12 hours improves crystal size and purity (>99.5% by HPLC).
  • Polymorph Screening : Use high-throughput platforms (e.g., Crystal16®) to identify stable forms for formulation .

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